molecular formula C7H4BrN3O3 B1372157 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1225375-60-9

2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1372157
CAS No.: 1225375-60-9
M. Wt: 258.03 g/mol
InChI Key: YSYGSUMETDEAHH-UHFFFAOYSA-N
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Description

2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular metabolism and gene expression .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By inhibiting specific kinases within this pathway, this compound can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, it can alter the expression of genes involved in cell cycle regulation, thereby impacting cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, the compound can induce conformational changes in proteins, leading to altered function and activity . These interactions can result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its ability to modulate gene expression and influence cellular processes .

Preparation Methods

The synthesis of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by bromination and hydroxylation reactions. The reaction conditions often include the use of organic solvents such as pyridine and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Comparison with Similar Compounds

2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O3/c8-4-1-5-9-2-3(7(13)14)6(12)11(5)10-4/h1-2,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYGSUMETDEAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN2C1=NC=C(C2=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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